Phrenosin's α-Hydroxylation Reduces Phase Transition Enthalpy by Over 50% Compared to Kerasin
The gel-to-liquid crystalline phase transition, a critical determinant of membrane fluidity and domain organization, is markedly different between Phrenosin and Kerasin. Calorimetric analysis demonstrates that the transition enthalpy for Kerasin is 15.8 kcal/mol, which is 2.25 times higher than the ~7 kcal/mol measured for Phrenosin and unfractionated bovine brain cerebrosides [1].
| Evidence Dimension | Gel-to-liquid crystalline phase transition enthalpy |
|---|---|
| Target Compound Data | ~7 kcal/mol |
| Comparator Or Baseline | Kerasin: 15.8 kcal/mol |
| Quantified Difference | Phrenosin's enthalpy is 8.8 kcal/mol lower (a 56% reduction relative to Kerasin). |
| Conditions | Differential Scanning Calorimetry (DSC) of hydrated bovine brain cerebroside fractions. |
Why This Matters
This quantitative difference is crucial for researchers modeling lipid raft formation or membrane domain dynamics, as the energy required to induce fluidity is drastically different, directly impacting the phase behavior in mixed lipid systems.
- [1] Bunow MR. Two gel states of cerebrosides. Calorimetric and Raman spectroscopic evidence. Biochim Biophys Acta. 1979;574(3):542-546. doi:10.1016/0005-2760(79)90250-9 View Source
